molecular formula C16H10FN3O B15207467 5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole CAS No. 651728-00-6

5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole

Cat. No.: B15207467
CAS No.: 651728-00-6
M. Wt: 279.27 g/mol
InChI Key: UCWGRRBYLCMQJK-UHFFFAOYSA-N
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Description

5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole is a heterocyclic compound that features both pyrazole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Functionalization at the Pyrazole Moiety

The 1-phenyl-1H-pyrazol-4-yl group is introduced via cross-coupling reactions :

  • Suzuki-Miyaura coupling : Aryl boronic acids react with halogenated benzo[d]isoxazoles under Pd catalysis. For example, 3-bromo-5-fluorobenzo[d]isoxazole couples with 1-phenyl-1H-pyrazol-4-ylboronic acid to form the target compound .

  • Oxidative aromatization : Pyrazoline intermediates (e.g., from chalcones and arylhydrazines) undergo oxidation with glacial acetic acid to yield pyrazole rings .

Key spectral data for intermediate verification :

  • ¹H NMR : Singlet at δ 6.09 ppm (pyrazole H4), doublets for fluoro-coupled protons (J = 8.6–2.8 Hz) .

  • ¹³C NMR : C-F coupling constants (¹J = 248.9 Hz, ²J = 21.6 Hz) .

C(sp³)–H Functionalization

The C4 position of the pyrazole ring undergoes dehydrogenative cross-coupling with pyridines or other heterocycles:

  • Catalyst-free coupling : Reacting 1-amino-2-imino-pyridines with 5-pyrazolones in acetic acid under O₂ yields fused pyrazole-pyridine derivatives (isolated yields: 82–90%) .

Mechanistic pathway :

  • Enolization of pyrazolone induced by HOAc.

  • Nucleophilic attack on the imino-pyridine.

  • Oxidative dehydrogenation with O₂ .

Electrophilic Substitution Reactions

The electron-deficient isoxazole ring directs electrophiles to the para position of the benzene ring:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C6 (meta to fluorine).

  • Halogenation : NBS or Cl₂/FeCl₃ adds halogens at C4 or C7 .

Biological Derivatization

The compound serves as a scaffold for immunomodulatory agents :

  • Structure-activity relationship (SAR) :

    • 3,5-Dimethyl substitution enhances T-cell modulation .

    • Fluorine at C5 improves metabolic stability .

Representative derivatives :

DerivativeBiological ActivityIC₅₀/EC₅₀Reference
5-Fluoro-3-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)benzo[d]isoxazoleImmunosuppression (IL-2 inhibition)0.8 μM

Stability and Degradation

  • Hydrolytic stability : Resistant to acidic hydrolysis (pH 3–7) but degrades under strong alkaline conditions (pH > 10) via isoxazole ring opening .

  • Photodegradation : UV exposure (λ = 254 nm) induces C-F bond cleavage, forming benzoquinone derivatives .

Mechanism of Action

The mechanism of action of 5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor, potentially inhibiting its activity. This interaction is facilitated by the compound’s fluorinated pyrazole moiety, which enhances its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole is unique due to its combined pyrazole and isoxazole rings, which confer distinct chemical and biological properties. The presence of the fluorine atom further enhances its stability and binding affinity in biological systems .

Biological Activity

5-Fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole is a compound of growing interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include microwave-assisted techniques for efficiency. The compound can be synthesized through a combination of aromatic substitutions and cyclization reactions, yielding a product that is characterized by various spectroscopic methods such as NMR and mass spectrometry .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. It has been shown to exhibit significant inhibitory effects against various cancer cell lines. For instance, molecular docking studies suggest that this compound may inhibit estrogen receptor alpha (Erα), with a binding affinity of -10.61 kcal/mol and a Ki value of 16.71 nM, indicating its potential as an anti-breast cancer agent .

Anti-inflammatory Properties

The compound also displays notable anti-inflammatory activity. Pyrazole derivatives are known to inhibit key inflammatory mediators such as COX enzymes and nitric oxide production. This suggests that this compound may contribute to reducing inflammation, which is critical in various chronic diseases .

Antibacterial and Antifungal Activities

Research indicates that pyrazole derivatives exhibit antibacterial and antifungal properties. In vitro studies have demonstrated that compounds similar to this compound can effectively inhibit the growth of pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities. Modifications to the phenyl and isoxazole rings can significantly influence their pharmacological profiles. For instance, the introduction of electron-withdrawing or donating groups can enhance or diminish their activity against specific targets .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Studies : In vitro evaluations on MCF-7 and MDA-MB-231 breast cancer cell lines have shown that compounds with similar structures to this compound exhibit cytotoxic effects, especially when combined with standard chemotherapy agents like doxorubicin .
  • Inflammation Models : Animal models have demonstrated that pyrazole derivatives can significantly reduce inflammation markers in conditions such as arthritis, showcasing their therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of fluorinated benzaldehyde derivatives with phenylpyrazole precursors. Key steps include:

  • Step 1 : Formation of the isoxazole ring via [3+2] cycloaddition between nitrile oxides and alkynes under microwave irradiation (optimized for regioselectivity) .
  • Step 2 : Fluorination at the 5-position using electrophilic fluorinating agents like Selectfluor™ in acetonitrile at 80°C .
  • Critical Factors : Solvent polarity (e.g., DMF vs. THF) and temperature control (60–100°C) significantly affect yield (60–85%) and purity .

Q. How is the structural configuration of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. For example, a related pyrazole-isoxazole hybrid (5-(4-fluorophenyl)-3-[triazolyl]pyrazole) was analyzed using:

  • Data Collection : Mo Kα radiation (λ = 0.71073 Å), 296 K, with refinement to R = 0.039 .
  • Key Metrics : Bond angles (e.g., 117.5° for the isoxazole N-O-C) and torsional parameters confirm planarity and steric effects .
    • Complementary Techniques : 19F^{19}\text{F} NMR (−114 ppm for fluorine) and HRMS (m/z 336.1024 [M+H]⁺) validate elemental composition .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize antimicrobial and anti-inflammatory activity:

  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against S. aureus (MIC = 16 µg/mL) and C. albicans (MIC = 32 µg/mL) .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 50 µg/mL suggests low toxicity) .
  • Key Controls : Compare with ciprofloxacin (antimicrobial) and dexamethasone (anti-inflammatory) .

Q. How do solvent and substituent effects influence the compound’s stability?

  • Methodological Answer :

  • Solvent Polarity : In polar aprotic solvents (DMSO), the compound shows hydrolytic stability (>48 hours at pH 7.4), while acidic conditions (pH < 3) degrade the isoxazole ring .
  • Substituent Impact : Electron-withdrawing groups (e.g., -CF₃) at the phenyl ring reduce π-π stacking but enhance metabolic stability in microsomal assays .

Q. What spectroscopic techniques are essential for characterizing intermediates?

  • Methodological Answer :

  • FT-IR : Confirm carbonyl (C=O, 1680 cm⁻¹) and isoxazole ring (N-O, 950 cm⁻¹) .
  • 1H^{1}\text{H} NMR : Pyrazole protons resonate as singlets (δ 8.2–8.5 ppm), while benzo[d]isoxazole protons appear as doublets (δ 7.3–7.6 ppm) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can contradictory antimicrobial activity data between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Hypothesis 1 : Poor solubility (logP = 3.2) may limit bioavailability. Test formulations with cyclodextrin or lipid nanoparticles .
  • Hypothesis 2 : Metabolic inactivation via CYP3A4. Use liver microsome assays (e.g., t₁/₂ = 12 minutes in human microsomes) to identify metabolites .
  • Validation : Correlate in vivo efficacy (murine infection models) with pharmacokinetic parameters (AUC, Cmax) .

Q. What computational strategies optimize binding affinity to kinase targets?

  • Methodological Answer :

  • Docking Studies (AutoDock Vina) : The pyrazole ring interacts with ATP-binding pockets (e.g., CDK2: ∆G = −9.2 kcal/mol) .
  • MD Simulations (GROMACS) : Identify stable binding poses over 100 ns, focusing on hydrogen bonds with Glu81 and hydrophobic contacts with Leu134 .
  • QSAR Models : Use Hammett σ values to predict substituent effects on IC₅₀ (R² = 0.89 for pIC₅₀ vs. σ⁻) .

Q. How can reaction yields be improved while minimizing byproducts?

  • Methodological Answer :

  • Byproduct Analysis : LC-MS identifies dimerization products (m/z 672.2048 [2M+H]⁺) due to excess base. Optimize stoichiometry (1:1.2 ratio of nitrile oxide to alkyne) .
  • Catalyst Screening : Pd(OAc)₂ increases regioselectivity (90% vs. 65% with CuI) in cycloaddition .
  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) by controlling residence time (<10 minutes) .

Q. What strategies validate target engagement in cellular assays?

  • Methodological Answer :

  • Chemical Proteomics : Use a biotinylated analog for pull-down assays followed by LC-MS/MS to identify binding proteins (e.g., COX-2) .
  • Thermal Shift Assay (TSA) : Monitor ∆Tm (e.g., +4.2°C for COX-2) to confirm stabilization upon ligand binding .
  • Knockdown Studies : siRNA-mediated silencing of putative targets (e.g., EGFR) reverses antiproliferative effects (IC₅₀ shifts from 8 µM to >50 µM) .

Q. How do structural modifications affect selectivity between homologous enzymes?

  • Methodological Answer :
  • Case Study : Adding a methyl group to the pyrazole ring increases selectivity for JAK2 over JAK3 (Ki = 0.8 nM vs. 120 nM) due to steric clashes with Val⁹⁸² in JAK3 .
  • Crystallographic Insights : Overlay structures (PDB: 4HVS vs. 4HVU) to identify divergent binding pockets .
  • Free Energy Calculations (MM-PBSA) : Predict ∆∆G values for mutations (e.g., Leu→Ala) impacting binding .

Q. Notes

  • Contradictions : reports higher antimicrobial activity for CF₃-substituted analogues, while notes increased cytotoxicity in these derivatives. Resolve via dose-response assays .
  • Unreliable Sources : Benchchem ( ) was excluded per user instructions.

Properties

CAS No.

651728-00-6

Molecular Formula

C16H10FN3O

Molecular Weight

279.27 g/mol

IUPAC Name

5-fluoro-3-(1-phenylpyrazol-4-yl)-1,2-benzoxazole

InChI

InChI=1S/C16H10FN3O/c17-12-6-7-15-14(8-12)16(19-21-15)11-9-18-20(10-11)13-4-2-1-3-5-13/h1-10H

InChI Key

UCWGRRBYLCMQJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=NOC4=C3C=C(C=C4)F

Origin of Product

United States

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